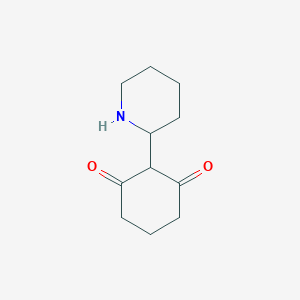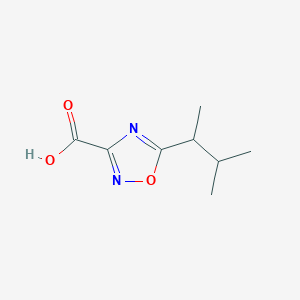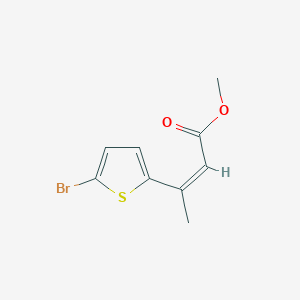
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of esters. It features a brominated thiophene ring and a butenoate ester group. Compounds like this are often of interest in organic synthesis and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate typically involves the bromination of a thiophene derivative followed by esterification. One common method might include:
Bromination: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated thiophene can then be reacted with methyl acrylate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the butenoate group can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution with an amine might yield an amino-thiophene derivative.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials.
Pharmaceutical Research: Potentially as a building block for drug development.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reactive intermediate. In materials science, its electronic properties would be of interest. Detailed mechanisms would require specific studies and data.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate: Lacks the bromine atom.
Ethyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate: Has an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the bromine atom in Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can make it more reactive in substitution reactions compared to its non-brominated counterpart. This can be advantageous in certain synthetic applications.
Eigenschaften
Molekularformel |
C9H9BrO2S |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
methyl (Z)-3-(5-bromothiophen-2-yl)but-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-6(5-9(11)12-2)7-3-4-8(10)13-7/h3-5H,1-2H3/b6-5- |
InChI-Schlüssel |
COTSVPVLTNBXHI-WAYWQWQTSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OC)/C1=CC=C(S1)Br |
Kanonische SMILES |
CC(=CC(=O)OC)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


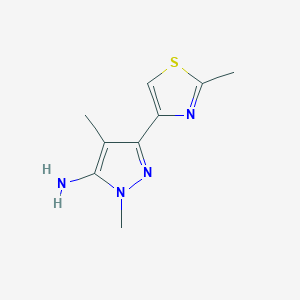
![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

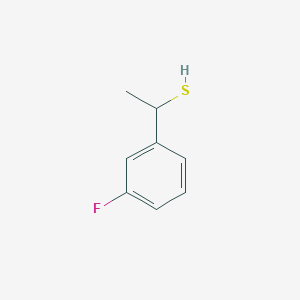
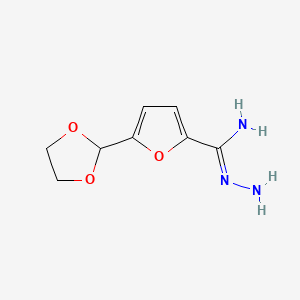



![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
